![molecular formula C20H16N2O4S3 B2982489 (E)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1007033-79-5](/img/structure/B2982489.png)
(E)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
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Description
(E)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H16N2O4S3 and its molecular weight is 444.54. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Furan and Acrylic Acid in Synthesis
Research by Mahmoud et al. (2015) explored the synthesis of benzoic acid from biomass-derived furan and acrylic acid through Diels–Alder and dehydration reactions. This method demonstrates the compound's utility in green chemistry and sustainable synthesis processes, highlighting its relevance in the development of eco-friendly materials and chemicals (Mahmoud et al., 2015).
Benzothiazole and Thiophene in Drug Discovery
Sączewski et al. (2004) synthesized acrylonitriles with benzothiazole and thiophene substitutions, testing them for cytotoxic potency against various cancer cell lines. This study indicates the potential of benzothiazole and thiophene derivatives in developing novel anticancer agents (Sączewski et al., 2004).
Antiplasmodial Activity
Hermann et al. (2021) investigated N-acylated furazan-3-amine derivatives for their antiplasmodial activities against Plasmodium falciparum. This research contributes to understanding the compound's potential in malaria treatment, showcasing its application in medicinal chemistry and pharmacology (Hermann et al., 2021).
Electrophysiological Activity
Morgan et al. (1990) studied N-substituted imidazolylbenzamides and benzene-sulfonamides, including derivatives similar to the compound , for their cardiac electrophysiological activity. This work is relevant for understanding the compound's potential in addressing cardiac arrhythmias (Morgan et al., 1990).
Tyrosine Kinase Inhibition
Smaill et al. (2001) developed 4-anilinoquinazoline and 4-anilinopyrido[3,4-d]pyrimidine derivatives with acrylamide units as irreversible inhibitors of the epidermal growth factor receptor, which could be related to the anti-cancer potential of the compound (Smaill et al., 2001).
properties
IUPAC Name |
(E)-N-(furan-2-ylmethyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S3/c1-29(24,25)16-7-8-17-18(12-16)28-20(21-17)22(13-14-4-2-10-26-14)19(23)9-6-15-5-3-11-27-15/h2-12H,13H2,1H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOUWDWOOLZAOH-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CO3)C(=O)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CO3)C(=O)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide |
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